3-Azido-1-cycloheptylazetidine

Description

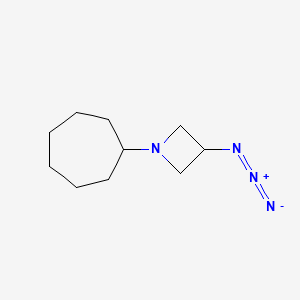

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-cycloheptylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-13-12-9-7-14(8-9)10-5-3-1-2-4-6-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJBWQAXFRNCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Azido 1 Cycloheptylazetidine Analogs

Reactivity Profile of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), which is a primary driver of its reactivity. rsc.org While more stable than its three-membered aziridine (B145994) counterpart, this inherent strain makes the azetidine ring susceptible to reactions that relieve it, primarily through ring-opening pathways. rsc.orgnih.gov

Strain-Driven Reactivity and Ring-Opening Pathways

The considerable ring strain in azetidines is a key factor governing their chemical behavior. rsc.org This strain can be harnessed to facilitate functionalization through ring-opening events. beilstein-journals.org This "build and release" approach involves synthesizing the strained ring and then using its stored energy to drive subsequent transformations. beilstein-journals.org A common pathway for relieving this strain is through nucleophilic attack, which leads to the cleavage of one of the ring's C-N bonds. rsc.org

The susceptibility of the azetidine ring to open is often initiated by activating the ring nitrogen, for instance, by protonation or quaternization to form an azetidinium ion. This process significantly enhances the ring's electrophilicity, making it readily attacked by various nucleophiles. nih.gov Such reactions are typically stereoselective and regioselective, yielding functionalized linear amines. nih.gov The presence of substituents on the ring can influence the regioselectivity of the nucleophilic attack. nih.gov A variety of N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition, where a pendant amide group acts as the nucleophile. nih.gov

Table 1: Examples of Nucleophiles in Azetidine Ring-Opening Reactions

| Nucleophile Class | Specific Example | Resulting Product Type | Citation |

|---|---|---|---|

| Oxygen Nucleophiles | Alcohols, Phenols | Amino ethers | nih.gov |

| Sulfur Nucleophiles | Thiols | Amino thioethers | nih.gov |

| Nitrogen Nucleophiles | Amines | Diamines | nih.gov |

| Carbon Nucleophiles | Cyanide, Indole, Enol Ethers | Amines with new C-C bonds | rsc.org |

| Halide Nucleophiles | Bromide (from BBr₃) | γ-Bromo amines | rsc.org |

Electrophilic and Nucleophilic Functionalization of the Azetidine Scaffold

Beyond ring-opening, the azetidine scaffold can be functionalized while retaining the cyclic structure. These reactions can involve either electrophilic or nucleophilic pathways.

Electrophilic Functionalization: This strategy involves the direct attachment of the azetidine ring to various nucleophiles. rsc.org Reagents such as azetidinyl trichloroacetimidates and azetidinyl o-alkynylbenzoates have been developed to act as electrophilic azetidinylating agents. rsc.orgrsc.org This allows for the "any-stage" installation of the azetidine motif onto a wide range of nucleophiles, including those based on oxygen (alcohols, phenols, carboxylic acids), sulfur (thiols), nitrogen, and carbon (indoles, enol ethers). rsc.org

Nucleophilic Functionalization: The carbon atoms of the azetidine ring, particularly those adjacent to the nitrogen (α-position), can be rendered nucleophilic and subsequently functionalized. This is often achieved through α-lithiation. nih.govuni-muenchen.de By treating an N-protected azetidine with a strong base like s-butyllithium, a proton at the C2 position can be removed. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the C2 position. nih.gov This process allows for the synthesis of a diverse library of C2-functionalized azetidines. nih.gov

Transformations Involving the Azido (B1232118) Group

The azido group (–N₃) is an energy-rich functional group known for its diverse reactivity. at.ua It can act as a soft nucleophile, participate in cycloaddition reactions, or serve as a precursor to amines or nitrenes. nih.govwikipedia.org In organic azides, the terminal nitrogen atom is mildly nucleophilic, while electrophiles tend to react at the internal nitrogen atom. nih.govwikipedia.org A key feature of the azido group is its ability to release dinitrogen (N₂), a thermodynamically favorable process that drives many of its reactions. researchgate.net

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

One of the most powerful and widely used transformations of the azido group is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This reaction is the cornerstone of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov There are two primary variants of this reaction: the copper-catalyzed and the strain-promoted cycloaddition.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govchempedia.info The copper(I) catalyst dramatically accelerates the reaction compared to the uncatalyzed thermal process, allowing it to proceed readily at room temperature. nih.gov

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov The azide (B81097) then coordinates to the copper center, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the catalyst. researchgate.net This reaction is valued for its reliability, straightforward execution, and tolerance of a wide variety of functional groups, making it a premier tool for bioconjugation and materials science. nih.govnih.gov

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Citation |

|---|---|---|

| Catalyst | Copper(I), often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | nih.gov |

| Reactants | Terminal alkynes and organic azides. | nih.gov |

| Product | Exclusively 1,4-disubstituted 1,2,3-triazoles. | nih.gov |

| Conditions | Typically mild, often performed at room temperature in various solvents, including water. | researchgate.net |

| Advantages | High efficiency, excellent regioselectivity, broad functional group tolerance, simple procedure. | nih.gov |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. rsc.org This reaction is also known as "copper-free click chemistry." nih.gov The driving force for SPAAC comes from the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn

The significant energy released upon the conversion of the bent alkyne in the eight-membered ring to the more linear geometry within the resulting triazole ring provides the activation energy for the cycloaddition, eliminating the need for a catalyst. nih.govmagtech.com.cn The reaction rate can be tuned by modifying the structure of the cyclooctyne; for example, adding electron-withdrawing fluorine atoms at the propargylic positions can dramatically increase reactivity. nih.gov SPAAC is a powerful bioorthogonal reaction used for labeling biomolecules in living cells and systems. nih.gov

Table 3: Comparison of CuAAC and SPAAC

| Aspect | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Citation |

|---|---|---|---|

| Catalyst | Requires Copper(I). | Metal-free. | nih.gov |

| Alkyne Partner | Simple terminal alkyne. | Strained cyclic alkyne (e.g., cyclooctyne). | nih.govmagtech.com.cn |

| Kinetics | Generally very fast. | Rates are dependent on the strain of the cycloalkyne; can be slower than CuAAC. | nih.govnih.gov |

| Bioorthogonality | Potential for cell toxicity due to copper. | Highly bioorthogonal, suitable for in vivo applications. | rsc.org |

| Reactant Size | Alkyne group is small. | Cyclooctyne group is bulky. | nih.gov |

Reduction of Azides to Amines

A fundamental transformation of the azido group is its reduction to a primary amine. This reaction is of significant importance in organic synthesis, providing a reliable method for the introduction of an amino group. For 3-azido-1-cycloheptylazetidine analogs, this would result in the formation of the corresponding 3-amino-1-cycloheptylazetidine derivatives. A variety of reducing agents can be employed for this purpose, each with its own set of reaction conditions and chemoselectivity.

Commonly used methods for the reduction of organic azides that are applicable to azidoazetidine systems include catalytic hydrogenation, reduction with phosphines (Staudinger reaction), and the use of metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is generally a clean and efficient method, with nitrogen gas as the only byproduct.

Staudinger Reaction: The reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), forms a phosphazide (B1677712) intermediate, which upon hydrolysis yields the corresponding amine and phosphine oxide. This reaction is known for its mild conditions and high chemoselectivity.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also be used to reduce azides. However, the high reactivity of LiAlH₄ may require careful control of reaction conditions to avoid side reactions, especially with other functional groups present in the molecule.

Table 1: Comparison of Common Methods for Azide Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd-C | H₂ (1 atm or higher), solvent (e.g., MeOH, EtOAc) | Clean reaction, high yield | Requires specialized equipment for hydrogenation |

| PPh₃, then H₂O | THF, room temperature | Mild conditions, high chemoselectivity | Stoichiometric amounts of phosphine required |

| LiAlH₄ | Anhydrous ether or THF, 0 °C to room temperature | Powerful reducing agent | Can reduce other functional groups, requires quenching |

| NaBH₄/CoCl₂ | Methanol, room temperature | Milder than LiAlH₄ | May require a catalyst |

Rearrangement Reactions Involving Azides (e.g., Curtius Rearrangement)

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgnih.govchemistrysteps.comyoutube.com This reaction provides a valuable route to amines, carbamates, and ureas from carboxylic acids. While the 3-azido group in this compound is an alkyl azide and not an acyl azide, the principles of the Curtius rearrangement are relevant to the broader reactivity of azides.

For a Curtius rearrangement to occur with a derivative of the target molecule, the azido group would need to be part of an acyl azide functionality. For instance, if the azetidine ring were to be functionalized with a carboxylic acid that is then converted to an acyl azide, a subsequent Curtius rearrangement could be employed. The isocyanate intermediate formed can be trapped with various nucleophiles. For example, reaction with water leads to a primary amine (after decarboxylation of the intermediate carbamic acid), while reaction with an alcohol yields a carbamate. wikipedia.orgorganic-chemistry.orgchemistrysteps.com

The key steps of the Curtius rearrangement are:

Formation of an acyl azide from a carboxylic acid derivative.

Thermal or photochemical rearrangement of the acyl azide to an isocyanate with loss of N₂.

Reaction of the isocyanate with a nucleophile.

The rearrangement proceeds with retention of the configuration of the migrating group. nih.gov

Other Cycloaddition and Ligation Reactions

The azide functionality is well-known for its participation in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is highly efficient and regioselective, particularly in the copper(I)-catalyzed variant (CuAAC). In the context of this compound analogs, this reaction allows for the conjugation of the azetidine moiety to a wide range of alkyne-containing molecules. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) is another important variant that does not require a cytotoxic copper catalyst, making it suitable for biological applications. magtech.com.cnnih.gov This reaction utilizes strained cycloalkynes, which react readily with azides.

Beyond alkynes, azides can also undergo cycloaddition with other dipolarophiles such as alkenes, nitriles, and enamines, leading to a variety of heterocyclic structures. beilstein-journals.orgmdpi.comresearchgate.netnih.gov For example, the reaction with electron-deficient alkenes can yield triazolines. researchgate.net

Table 2: Examples of Cycloaddition Reactions of Organic Azides

| Dipolarophile | Reaction Type | Product |

|---|---|---|

| Terminal Alkyne (with Cu(I) catalyst) | Huisgen 1,3-Dipolar Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazole |

| Strained Cycloalkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fused 1,2,3-triazole |

| Electron-deficient Alkene | 1,3-Dipolar Cycloaddition | Triazoline |

| Nitrile | 1,3-Dipolar Cycloaddition | Tetrazole |

Synergistic Reactivity between Azetidine Ring and Azido Substituent

The primary source of the azetidine ring's unique reactivity is its significant ring strain, estimated to be around 25.4 kcal/mol. This strain can influence the reactivity of substituents on the ring in several ways:

Electronic Effects: The strained C-C and C-N bonds of the azetidine ring possess a higher p-character than their acyclic counterparts. This can influence the electron density at the C3 position, potentially affecting the electronic properties and reactivity of the attached azido group.

Conformational Constraints: The rigid four-membered ring restricts the conformational freedom of the C3 substituent. This can influence the orientation of the azido group, which may in turn affect its accessibility for reactions and its participation in intramolecular processes.

Participation in Ring-Opening Reactions: The azido group, or its transformation products, could potentially act as an internal nucleophile or participate in rearrangements that involve the opening of the strained azetidine ring. For instance, reduction of the azide to an amine would introduce a nucleophilic amino group at the 3-position. This amino group could then participate in intramolecular reactions, potentially leading to ring-fused or rearranged products, especially upon activation of another part of the molecule.

Conversely, the azido group can also influence the reactivity of the azetidine ring:

Inductive Effects: The electron-withdrawing nature of the azido group can decrease the electron density at the C3 carbon, potentially influencing the susceptibility of the azetidine ring to nucleophilic attack or other transformations.

Steric Hindrance: The azido group can sterically hinder the approach of reagents to the azetidine ring, thereby directing the regioselectivity of certain reactions.

A hypothetical example of synergistic reactivity could involve an intramolecular cyclization. For example, if a suitable electrophilic center were introduced elsewhere on the cycloheptyl group, the terminal nitrogen of the azide could potentially act as a nucleophile, leading to a bicyclic product where the azetidine ring directs the stereochemical outcome. While speculative without direct experimental evidence, such interactions are plausible based on established principles of organic reactivity.

Stereochemistry and Conformational Analysis

Control of Stereocenters within the Azetidine (B1206935) Ring System

Achieving stereocontrol in the synthesis of 3-substituted azetidines is a significant challenge in organic chemistry. Various strategies have been developed to introduce functionality at the C-3 position with a defined stereochemistry. These methods often rely on chiral starting materials, chiral auxiliaries, or stereoselective cyclization reactions.

One common approach involves the use of chiral precursors, such as amino acids, to construct the azetidine core. For instance, chiral azetidin-3-ones can be synthesized from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. These ketones then serve as versatile intermediates for the introduction of various substituents at the C-3 position, including the azido (B1232118) group, via nucleophilic addition or other transformations. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a modern and efficient method for accessing these key intermediates with high enantiomeric excess. nih.gov

Another powerful strategy is the [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, between an imine and an alkene. While this method can be highly stereoselective, its application has been met with some limitations. Nevertheless, it remains a direct and efficient route to functionalized azetidines. The stereochemical outcome of these reactions is often dictated by the geometry of the reactants and the reaction conditions.

Furthermore, stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids has been achieved through distinct strategies that provide access to either cis or trans isomers. nih.gov These methods highlight the possibility of controlling the relative stereochemistry of substituents on the azetidine ring. Although targeting a 3-azido substituent specifically, the principles of stereocontrol demonstrated in these syntheses are applicable. The introduction of the azide (B81097) can be accomplished via nucleophilic substitution on a suitably functionalized precursor, with the stereochemical outcome dependent on the reaction mechanism (e.g., S\N2 inversion).

| Method | Key Features | Stereocontrol |

| Gold-Catalyzed Cyclization | Utilizes chiral N-propargylsulfonamides. | High enantiomeric excess. nih.gov |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of imines and alkenes. | Can be highly stereoselective. |

| From Chiral Precursors | e.g., amino acids. | Transfers chirality from the starting material. |

| Nucleophilic Substitution | Introduction of the azido group on a chiral precursor. | Predictable stereochemical outcome (e.g., inversion). |

Conformational Landscape of N-Cycloheptyl Azetidines

The conformational landscape of N-cycloheptyl azetidines is complex, arising from the combination of the puckered four-membered ring and the flexible seven-membered cycloheptyl group. The azetidine ring itself is not planar and undergoes a rapid ring-puckering inversion. The barrier to this inversion is influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring.

The N-cycloheptyl group, being a large and sterically demanding substituent, will significantly influence the conformational equilibrium of the azetidine ring. The cycloheptyl ring itself exists in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and chair forms. The connection to the azetidine nitrogen atom will favor certain cycloheptyl conformations to minimize steric hindrance.

Influence of the Azido Group on Molecular Conformation and Stereochemical Outcomes

The azido group at the C-3 position exerts a profound influence on the conformational preferences and reactivity of the azetidine ring through stereoelectronic effects. The "azido gauche effect" is a recognized phenomenon where the gauche conformation is favored when an azido group is vicinal to an electronegative atom or group. nih.gov This effect is attributed to stabilizing hyperconjugative interactions between the lone pair of the adjacent atom and the σ* orbital of the C-N3 bond, or dipole-dipole interactions.

In the context of 3-azido-1-cycloheptylazetidine, the azido group's preference for a gauche orientation relative to the ring nitrogen's lone pair or the N-cycloheptyl group will influence the puckering of the azetidine ring. This can lead to a bias in the conformational equilibrium, favoring one puckered form over the other. Ab initio calculations have shown that the energy difference between anti and gauche conformers in azidoethane (B8782865) derivatives can be significant, in the range of 5-13 kJ/mol in favor of the gauche conformer. nih.gov

| Effect | Description | Consequence for this compound |

| Azido Gauche Effect | Preference for a gauche conformation between the azido group and a vicinal electronegative atom/group. nih.gov | Influences the puckering of the azetidine ring, favoring a specific conformer. |

| Steric Hindrance | The bulky nature of the azido group. | Can direct incoming reagents to the opposite face of the ring, influencing stereochemical outcomes. |

| Electronic Effects | The azido group is inductively electron-withdrawing. nih.govresearchgate.net | Can modulate the reactivity of the azetidine ring and the nitrogen atom. |

Advanced Spectroscopic and Analytical Characterization for Substituted Azetidines

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the definitive structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For the characterization of 3-Azido-1-cycloheptylazetidine , both ¹H and ¹³C NMR spectroscopy would be pivotal in confirming the atomic connectivity and stereochemical arrangement of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the protons of the azetidine (B1206935) ring and the cycloheptyl substituent. The protons on the azetidine ring, being in proximity to the nitrogen atom, are expected to resonate in the range of 2.5-4.0 ppm. Specifically, the methine proton at the C3 position, which is bonded to the electron-withdrawing azide (B81097) group, would likely be observed further downfield, at approximately 3.8-4.2 ppm. The methylene (B1212753) protons at the C2 and C4 positions would present as complex multiplets due to spin-spin coupling with each other and the C3 proton. The protons of the cycloheptyl group would generate a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The methine proton on the cycloheptyl ring directly attached to the nitrogen atom would experience a downfield shift to approximately 2.8-3.2 ppm.

¹³C NMR Spectroscopy: Complementary structural information would be provided by the carbon NMR spectrum. The carbon atoms of the azetidine ring are predicted to resonate between 40 and 60 ppm. The C3 carbon, being directly attached to the electronegative azide functional group, would be the most deshielded of the ring carbons, with an expected chemical shift in the range of 55-65 ppm. The C2 and C4 carbons would likely appear at approximately 45-55 ppm. The carbon atoms of the cycloheptyl ring would produce a series of signals between 20 and 40 ppm, with the exception of the carbon atom directly bonded to the nitrogen (C1' of the cycloheptyl group), which would be shifted downfield to a region of 60-70 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2-H | 3.2 - 3.6 (m) | 45 - 55 |

| Azetidine C3-H | 3.8 - 4.2 (m) | 55 - 65 |

| Azetidine C4-H | 3.2 - 3.6 (m) | 45 - 55 |

| Cycloheptyl C1'-H | 2.8 - 3.2 (m) | 60 - 70 |

| Cycloheptyl C2'-H to C7'-H | 1.0 - 2.0 (m) | 20 - 40 |

m = multiplet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable technique for the identification of functional groups within a molecule through the measurement of absorbed infrared radiation. The IR spectrum of This compound would be characterized by a prominent, strong, and sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This highly diagnostic peak typically appears in the 2100-2160 cm⁻¹ region and serves as a definitive indicator of the presence of the azide functionality. nih.gov

Additional significant absorption bands would include those arising from C-H stretching vibrations of the cycloheptyl and azetidine rings, which are expected in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations associated with the azetidine ring and the cycloheptyl-nitrogen bond would likely be observed between 1100 and 1300 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, would exhibit a complex pattern of absorptions resulting from various bending and stretching modes of the entire molecular skeleton, providing a unique spectral signature for the compound.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100 - 2160 | Strong, Sharp | N₃ asymmetric stretch |

| 2850 - 3000 | Medium to Strong | C-H stretch (cycloheptyl and azetidine) |

| 1450 - 1470 | Medium | CH₂ scissoring |

| 1100 - 1300 | Medium | C-N stretch |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing structural features through the analysis of its fragmentation patterns. For This compound (C₁₀H₁₈N₄), high-resolution mass spectrometry (HRMS) would be employed to validate its molecular formula by providing a precise mass measurement of the molecular ion, either as [M]⁺ or [M+H]⁺.

Under electron ionization (EI), the molecular ion is expected to undergo predictable fragmentation. A key and highly indicative fragmentation pathway for organic azides is the elimination of a molecule of dinitrogen (N₂), which would result in a fragment ion with a mass-to-charge ratio (m/z) 28 units lower than that of the molecular ion. Subsequent fragmentation would likely involve the cleavage of both the cycloheptyl and azetidine rings. A common fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. This process could lead to the loss of various fragments from the cycloheptyl group, generating a series of fragment ions that would aid in confirming the structure of the substituent.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 194 | [C₁₀H₁₈N₄]⁺ (Molecular Ion) |

| 166 | [C₁₀H₁₈N₂]⁺ (Loss of N₂) |

| 97 | [C₇H₁₃]⁺ (Cycloheptyl cation) |

| 96 | [C₃H₄N₂]⁺ (Azetidine-derived fragment after N₂ loss) |

| 83 | [C₆H₁₁]⁺ (Fragment from cycloheptyl ring) |

| 69 | [C₅H₉]⁺ (Fragment from cycloheptyl ring) |

X-ray Crystallography for Definitive Solid-State Structural Assignment

While NMR, IR, and MS collectively provide a wealth of structural information, X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional structure of a compound in its crystalline state. acs.orgnih.gov Should a single crystal of This compound of suitable quality be obtained, X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and torsional angles. eurjchem.com

This powerful technique would unequivocally confirm the atomic connectivity, the puckered conformation of the four-membered azetidine ring, and the specific conformation (e.g., chair or boat) of the seven-membered cycloheptyl ring. Moreover, it would establish the relative stereochemistry at the C3 position of the azetidine ring. The resulting crystal structure would also provide insights into the intermolecular forces, such as van der Waals interactions, that dictate the packing of the molecules in the solid state. Although the growth of high-quality crystals can be a significant challenge, the unparalleled detail of the structural information obtained from X-ray crystallography is invaluable.

Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Value |

| Azetidine C-N bond length | ~1.47 Å |

| Azetidine C-C bond length | ~1.54 Å |

| Azetidine ring pucker angle | Variable, dependent on substituents |

| N-N-N bond angle (azide) | ~172° |

| N-N bond lengths (azide) | ~1.12 Å and ~1.24 Å |

Computational Chemistry and Mechanistic Studies

Quantum Mechanical Calculations of Azetidine (B1206935) Ring Strain and Stability

The inherent ring strain of the azetidine ring is a defining feature that profoundly influences its chemical behavior. This strain, estimated to be around 25-26 kcal/mol, arises from the deviation of bond angles from the ideal tetrahedral geometry. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying this strain and understanding the molecule's electronic structure and stability.

Table 1: Representative Strain Energies of Cyclic Amines

| Cyclic Amine | Ring Size | Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3 | ~27 |

| Azetidine | 4 | ~25-26 |

| Pyrrolidine (B122466) | 5 | ~6 |

| Piperidine (B6355638) | 6 | ~0 |

Note: These are generalized values and can vary with substitution.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of reaction mechanisms involving azetidine derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For 3-Azido-1-cycloheptylazetidine, a key reactive handle is the azido (B1232118) group, which can participate in various transformations, most notably the azide-alkyne cycloaddition (click chemistry) to form triazoles. Computational studies, often using DFT, can elucidate the mechanism of such reactions. For example, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), computational models can help to understand the role of the catalyst and predict the regioselectivity of the reaction.

Furthermore, the strained azetidine ring itself can undergo ring-opening reactions. Computational modeling can predict the feasibility of such reactions under different conditions, for instance, by calculating the energy barriers for the cleavage of the C-N bonds. Recent research has utilized computational models to guide the synthesis of azetidines through photocatalyzed reactions, predicting which precursor molecules will react to form the desired four-membered ring. mit.edubioquicknews.com These models can calculate frontier orbital energies to predict reactivity. mit.edu

Prediction of Reactivity and Selectivity in Substituted Azetidine Systems

Computational chemistry offers predictive power beyond mechanistic elucidation, enabling the forecasting of reactivity and selectivity in chemical reactions. For substituted azetidines like this compound, computational models can predict how the electronic and steric properties of the cycloheptyl and azido groups influence the molecule's behavior.

For instance, the electron-withdrawing nature of the azido group can impact the nucleophilicity of the azetidine nitrogen. Quantum mechanical calculations can quantify these electronic effects by analyzing molecular orbitals and charge distributions. This information is crucial for predicting the outcome of reactions where the azetidine nitrogen acts as a nucleophile.

Moreover, computational models are increasingly used to predict site selectivity in C-H functionalization reactions. rsc.org While not directly applicable to the core reactivity of the azido group, such approaches highlight the potential of machine learning and computational screening to guide the synthesis of complex molecules. In the context of this compound, computational models could be developed to predict the regioselectivity of cycloaddition reactions involving the azido group or the stereoselectivity of reactions at the chiral center created by the substitution at C3. By calculating the energies of different possible transition states, the most likely reaction pathway and product can be identified.

Role As a Precursor in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

No information available.

Chemical Derivatization of the Azetidine-Azido Framework

No information available.

Integration into Polymeric and Supramolecular Systems

No information available.

A table of compounds mentioned in the article cannot be generated as no specific compounds related to the synthesis or reactions of 3-Azido-1-cycloheptylazetidine were identified.

Challenges and Future Perspectives in 3 Azido 1 Cycloheptylazetidine Research

Addressing Synthetic Limitations and Scale-Up Considerations

The synthesis of substituted azetidines, in general, can be challenging due to the inherent ring strain of the four-membered ring. rsc.org For a specific molecule like 3-Azido-1-cycloheptylazetidine, these challenges are compounded by the presence of the cycloheptyl and azido (B1232118) groups.

Synthetic Hurdles:

Stereocontrol: Achieving specific stereoisomers of substituted azetidines is a common difficulty. The synthesis would likely require stereoselective methods to control the orientation of the azido and cycloheptyl groups.

Ring Formation: The construction of the azetidine (B1206935) ring itself is often a low-yielding process that may require specialized reagents or reaction conditions.

Functional Group Compatibility: The azide (B81097) group is highly energetic and can be sensitive to certain reagents and reaction conditions, which can limit the choice of synthetic routes.

Scale-Up Considerations: The transition from laboratory-scale synthesis to gram-scale or larger production presents another set of obstacles. acs.org Reactions that are feasible on a small scale may become problematic when scaled up due to factors such as:

Exothermic Reactions: The formation of the azetidine ring or the introduction of the azide group can be exothermic, posing safety risks on a larger scale.

Purification: Chromatographic purification, which is common in laboratory synthesis, is often not practical for large-scale production. acs.org The development of crystallization or distillation methods for purification would be necessary.

Reagent Cost and Availability: The cost and availability of starting materials and reagents can become significant factors in the scalability of a synthetic route.

| Challenge | Potential Solution |

| Stereocontrol | Use of chiral auxiliaries or asymmetric catalysis. |

| Low-yield ring formation | High-pressure or microwave-assisted synthesis. |

| Azide group instability | Use of milder reaction conditions and protected azide precursors. |

| Scale-up of purification | Development of non-chromatographic purification methods. |

Development of Novel and Efficient Reaction Pathways

The development of new synthetic methods is crucial for overcoming the limitations of current approaches. For this compound, research could focus on several promising areas.

[2+2] Cycloadditions: The reaction of imines with alkenes or ketenes is a classic method for azetidine synthesis. rsc.org The development of novel catalytic systems for these reactions could improve efficiency and stereoselectivity.

Intramolecular Cyclizations: The cyclization of γ-amino alcohols or halides is another common route to azetidines. nih.gov Designing precursors that allow for efficient intramolecular cyclization to form the this compound core would be a valuable contribution. A one-pot synthesis of 3-azidopiperidines has been achieved through intramolecular cyclization of unsaturated amines, a strategy that could potentially be adapted for azetidine synthesis. nih.gov

C-H Amination: Direct C-H amination reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org A palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org

| Reaction Type | Potential Advantages |

| Catalytic [2+2] Cycloaddition | High atom economy, potential for enantioselectivity. |

| Intramolecular Cyclization | Good control over regioselectivity. |

| C-H Amination | Step-economy, direct functionalization of C-H bonds. |

Expanding the Chemical Space of Azetidine-Based Scaffolds

The this compound scaffold serves as a starting point for the creation of a diverse library of related compounds. The azetidine ring can be a platform for the synthesis of fused, bridged, and spirocyclic systems. broadinstitute.orgnih.govresearchgate.net The azide group is a versatile functional handle that can be transformed into a variety of other functionalities.

Derivatization of the Azide Group:

"Click" Chemistry: The azide can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles. nih.gov

Reduction to Amine: The azide can be reduced to a primary amine, which can then be further functionalized.

Staudinger Ligation: The reaction of the azide with a phosphine (B1218219) can be used to form an aza-ylide, which can then be trapped with an electrophile.

The diversification of the this compound scaffold could lead to the discovery of new molecules with interesting biological or material properties. The synthesis of diverse collections of azetidine-based scaffolds has been explored for the development of CNS-focused libraries. nih.gov

| Azide Reaction | Resulting Functional Group |

| Azide-Alkyne Cycloaddition | 1,2,3-Triazole |

| Reduction | Primary Amine |

| Staudinger Reaction | Amine or Aza-ylide |

Fundamental Understanding of Structure-Reactivity Relationships in Azidoazetidines

A deeper understanding of the relationship between the structure of azidoazetidines and their reactivity is essential for their rational design and application. The reactivity of azetidines is significantly influenced by their ring strain. rsc.org

Key Areas for Investigation:

Ring Strain Analysis: Quantifying the ring strain in this compound and related compounds can provide insights into their reactivity.

Conformational Analysis: The conformation of the azetidine ring and the cycloheptyl group can influence the accessibility of the azide and the lone pair on the nitrogen atom.

Electronic Effects: The electron-withdrawing nature of the azide group can affect the basicity and nucleophilicity of the azetidine nitrogen. A semi-empirical reactivity index has been proposed to predict the basicity of aza-arenes, and similar models could be developed for azetidines. rsc.org

Computational modeling, in conjunction with experimental studies, can be a powerful tool for elucidating these structure-reactivity relationships. Understanding these fundamental principles will enable the prediction of reactivity and the design of new azidoazetidine-based molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Azido-1-cycloheptylazetidine, and how can purity be optimized during synthesis?

- Methodological Answer :

-

Route 1 : Cycloheptylamine can be alkylated with a propargyl bromide derivative, followed by azide substitution via nucleophilic displacement (e.g., NaN₃ in DMF at 60°C). Monitor reaction progress via TLC (hexane:ethyl acetate 3:1, Rf ~0.5).

-

Route 2 : Direct azidation of a pre-formed azetidine scaffold using trimethylsilyl azide (TMSN₃) under copper catalysis. Optimize purity via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture).

-

Critical Step : Ensure complete removal of residual azide precursors (e.g., via repeated washes with ammonium chloride solution) to avoid explosive hazards .

- Data Table :

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals: azetidine ring protons (δ 3.5–4.5 ppm), cycloheptyl protons (δ 1.2–2.3 ppm), and absence of residual solvent peaks.

- IR : Confirm azide group presence via strong absorption at ~2100 cm⁻¹.

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment. ESI-MS ([M+H]⁺) should match theoretical molecular weight (C₁₀H₁₇N₄: 193.15 g/mol).

- Safety Note : Avoid drying azides to completeness; maintain solvent traces to reduce explosion risk .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in a cool, dry place (<25°C) under inert gas (Ar/N₂) to prevent azide decomposition. Avoid contact with heavy metals or strong acids.

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use explosion-proof fume hoods for synthesis and purification.

- Emergency Procedures : In case of skin contact, rinse immediately with water (15 min) and seek medical attention. For spills, neutralize with 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?

- Methodological Answer :

-

Solvent Selection : Test polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures. DMSO enhances reaction rate but may reduce biocompatibility.

-

Catalyst : Use Cu(I)Br with TBTA ligand (1:1.2 ratio) to minimize copper-induced toxicity in biological applications.

-

Kinetic Analysis : Monitor reaction via in situ FTIR or HPLC to determine optimal temperature (typically 25–40°C) and time (1–4 hr).

-

Contradiction Note : Some studies report reduced yields in aqueous media due to azide hydrolysis; counter with buffered pH (7.4) to stabilize intermediates .

- Data Table :

| Solvent | Temp (°C) | Time (hr) | Yield (%) | PDI (Polymer Conjugates) |

|---|---|---|---|---|

| DMF | 40 | 2 | 85 | 1.08 |

| H₂O/EtOH | 25 | 4 | 70 | 1.25 |

Q. How can researchers resolve contradictions in reported stability data for azido-containing compounds under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring. Compare degradation products (e.g., amine formation via Staudinger reaction) across studies.

- Statistical Analysis : Use ANOVA to assess significance of pH/temperature effects. Replicate conflicting experiments with standardized buffers (e.g., PBS vs. Tris-HCl).

- Case Study : If Study A reports stability at pH 7.4 but Study B observes decomposition, verify trace metal contamination (e.g., Cu²⁺) in buffers, which catalyze azide degradation .

Q. What computational methods predict the reactivity of this compound in bioorthogonal reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states in Huisgen cycloaddition. Compare activation energies for strained vs. unstrained azides.

- MD Simulations : Simulate solvent effects on reaction kinetics (e.g., GROMACS with CHARMM force field).

- Validation : Cross-reference computational results with experimental kinetic data (e.g., second-order rate constants) from stopped-flow spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.